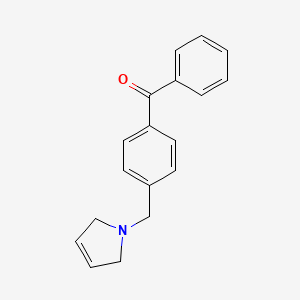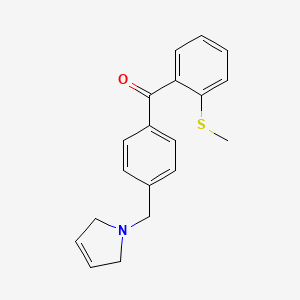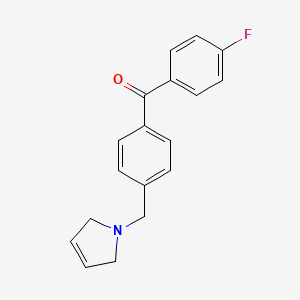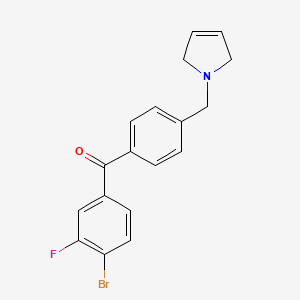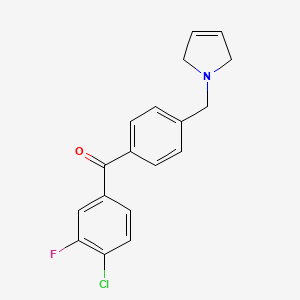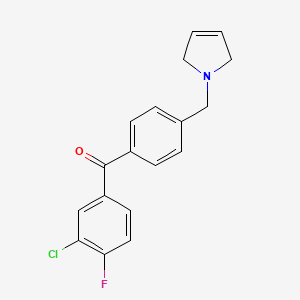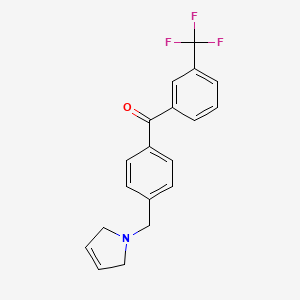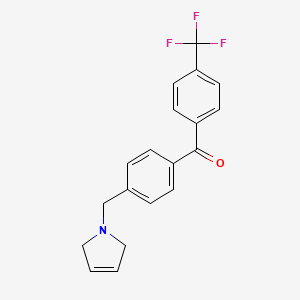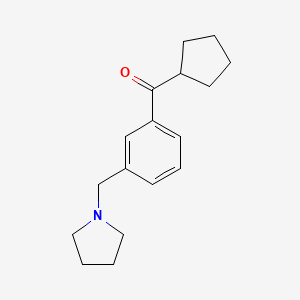
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the molecular formula C17H23NO . It has an average mass of 257.371 Da and a monoisotopic mass of 257.177979 Da .
Synthesis Analysis
The synthesis of similar compounds, such as cyclopentyl phenyl ketone, has been reported in patents . The preparation method includes hydrolyzing 2-cyclopentyl benzoylacetate as a raw material in basic solvents to obtain the product . This method is touted for its environmental friendliness, ease of operation, high yield, short technological period, and low preparation cost .Molecular Structure Analysis
The molecular structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone is defined by its molecular formula, C17H23NO . Detailed structural analysis would require more specific information or computational chemistry techniques.Applications De Recherche Scientifique
Subheading Significance in Drug Metabolism
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone may have implications in the study of drug metabolism, particularly in understanding the interaction and inhibition of cytochrome P450 (CYP) isoforms. CYP enzymes metabolize a structurally diverse number of drugs, and their inhibition can be crucial in predicting drug-drug interactions. While this compound was not specifically mentioned, it falls within the realm of chemical inhibitors of CYP isoforms, playing a role in deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Heterocyclic Compounds in Biological Activities
Subheading Importance in Antifungal and Antibacterial Activities
3-azabicyclo[3.3.1]nonanone (3-ABNs) derivatives, structurally related to Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, are significant for their biological activities against various fungal and bacterial strains. The structure-activity relationship studies have indicated that electron-withdrawing groups at specific positions on the aryl rings enhance these antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Catalytic Oxidation Processes
Subheading Relevance in Industrial Chemical Production
The oxidation of cyclohexane, closely related to the structure of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, is crucial for the production of industrial chemicals like cyclohexanol and cyclohexanone, which are the primary feedstock for nylon production. The paper presents a thorough literature review of catalytic materials and processes used for this oxidation, suggesting the importance of such structures in the development of industrial catalysts (Abutaleb & Ali, 2021).
Pyrrolidine in Drug Discovery
Subheading Utility in Therapeutic Compound Development
The pyrrolidine ring, a component of Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone, is frequently utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. The review indicates the significance of pyrrolidine and its derivatives in designing compounds for treating human diseases, highlighting the diversity of biological activities associated with these structures (Li Petri et al., 2021).
Propriétés
IUPAC Name |
cyclopentyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c19-17(15-7-1-2-8-15)16-9-5-6-14(12-16)13-18-10-3-4-11-18/h5-6,9,12,15H,1-4,7-8,10-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPMARLOEOBZLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643228 |
Source


|
| Record name | Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3-(pyrrolidinomethyl)phenyl ketone | |
CAS RN |
898770-98-4 |
Source


|
| Record name | Cyclopentyl[3-(1-pyrrolidinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

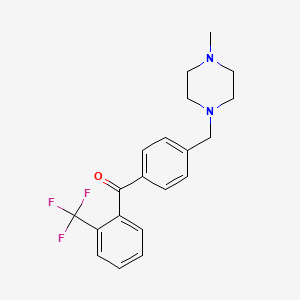
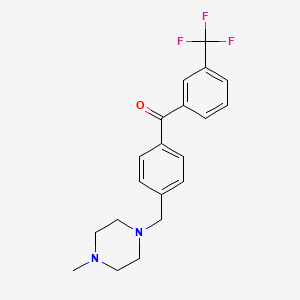
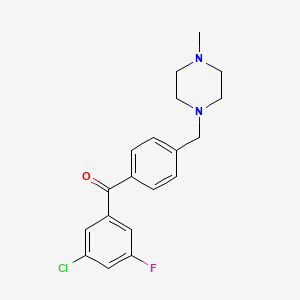
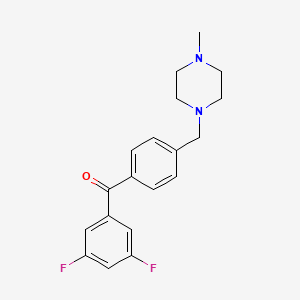
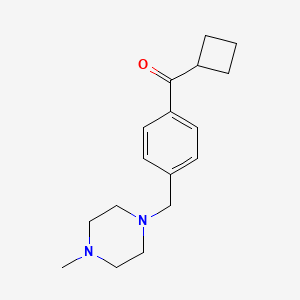
![Ethyl 7-[4-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325626.png)
